molecular formula C14H17BrN2O3 B4015404 N-(4-bromo-3-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide

N-(4-bromo-3-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide

Cat. No. B4015404
M. Wt: 341.20 g/mol
InChI Key: GQDYAAXPBLDVQY-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its unique structure. Compounds with similar bromo and furanyl groups have been studied for various applications, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of similar complex organic molecules often involves multi-step reactions, including bromination, methylation, and amide formation. For instance, the synthesis of related compounds has been achieved through reactions involving bromoaniline and subsequent reactions to introduce specific functional groups (Desai et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds with bromo, methylphenyl, and furanyl groups can be complex, with potential for various isomers and stereochemistry. Crystal structure analysis and molecular modeling are common methods used to determine the geometries and conformations of such molecules (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-(4-bromo-3-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide likely depend on the reactive sites present in the molecule, such as the bromo group and the amide linkage. These functional groups can undergo various chemical reactions, including nucleophilic substitution and hydrolysis (Hartung et al., 2003).

properties

IUPAC Name

N'-(4-bromo-3-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c1-9-7-10(4-5-12(9)15)17-14(19)13(18)16-8-11-3-2-6-20-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDYAAXPBLDVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2CCCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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